molecular formula C21H14FN5O2 B2726208 2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251670-68-4

2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2726208
CAS No.: 1251670-68-4
M. Wt: 387.374
InChI Key: HATZMNGHKHLIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyridine core, a fluorobenzyl group, and an oxadiazole moiety

Mechanism of Action

    Target of action

    Compounds with similar structures, such as 1,2,4-oxadiazole, 1,2,4-triazole, and pyridinone, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s possible that “2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” could interact with a variety of targets.

Preparation Methods

The synthesis of 2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyridine core, followed by the introduction of the fluorobenzyl and oxadiazole groups. Common reagents used in these reactions include various halogenated compounds, nucleophiles, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one include other triazolopyridine derivatives and oxadiazole-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, other triazolopyridine derivatives may have different substituents, leading to variations in their pharmacological profiles.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN5O2/c22-16-9-4-6-14(12-16)13-27-21(28)26-11-5-10-17(19(26)24-27)20-23-18(25-29-20)15-7-2-1-3-8-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATZMNGHKHLIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.